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Compound of Interest

Compound Name: 6-Chloro-4-methylquinoline

Cat. No.: B1367173 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-
methylquinoline

Abstract
6-Chloro-4-methylquinoline, a halogenated derivative of the quinoline scaffold, serves as a

valuable heterocyclic building block in medicinal chemistry and materials science. A thorough

understanding of its physicochemical properties is paramount for its effective application,

enabling researchers to predict its behavior in various chemical environments, design robust

synthetic routes, and develop effective analytical methods. This technical guide provides a

comprehensive overview of the known and predicted physicochemical properties of 6-Chloro-
4-methylquinoline. It details its molecular identity, core physical characteristics, and

spectroscopic signature. Furthermore, this document offers detailed, field-proven experimental

protocols for purity determination and analysis, reflecting a commitment to scientific integrity

and reproducibility. This guide is intended for researchers, chemists, and drug development

professionals who utilize quinoline derivatives in their work.

Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous

identity. 6-Chloro-4-methylquinoline, also known as 6-Chlorolepidine, is defined by the

structure of a quinoline ring system substituted with a chlorine atom at the 6-position and a

methyl group at the 4-position.
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Chemical Structure
The structural arrangement of 6-Chloro-4-methylquinoline is depicted below. The quinoline

core is a bicyclic heteroaromatic system, and the substituents' positions critically influence the

molecule's electronic properties, reactivity, and steric profile.

Caption: Molecular structure of 6-Chloro-4-methylquinoline.

Chemical Identifiers
For precise documentation and database retrieval, the following identifiers are crucial.

Identifier Value Source

CAS Number 41037-29-0 [1]

Molecular Formula C₁₀H₈ClN [2][3]

Molecular Weight 177.63 g/mol [2][3]

IUPAC Name 6-chloro-4-methylquinoline N/A

Common Synonyms 6-Chlorolepidine [3]

InChI Key
NPPPLXJXZOCDHJ-

UHFFFAOYSA-N
[3]

Core Physicochemical Properties
The physical properties of a compound dictate its behavior in macroscopic systems, influencing

everything from reaction kinetics to formulation. While specific experimental data for 6-Chloro-
4-methylquinoline is not widely published, reliable predictions can be made based on its

structure and data from analogous compounds.
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Property Value / Observation Context / Rationale

Physical State Solid at 25 °C (predicted) [3]

Melting Point Data not available.

The related isomer 6-

chloroquinoline melts at 41-43

°C.[4] The addition of a methyl

group may alter the crystal

packing and thus the melting

point.

Boiling Point Data not available.

6-chloroquinoline boils at 126-

127 °C at 10 mmHg.[4] The

boiling point is expected to be

slightly higher due to the

increased molecular weight.

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., butanediol, carbon

tetrachloride).

[2][4] The hydrophobic

quinoline core and chloro-

substituent dominate, leading

to poor aqueous solubility, a

common trait for this class of

compounds.

pKa Data not available.

The pKa of the parent

quinoline is 4.9. The electron-

withdrawing chloro group at

the 6-position is expected to

decrease the basicity of the

quinoline nitrogen, while the

electron-donating methyl group

at the 4-position may slightly

increase it. The predicted pKa

for 6-chloroquinoline is 4.18.[4]

[5]

Stability and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
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Stability: Like many quinolines, it should be protected from prolonged exposure to light and

strong oxidizing agents.

Storage Conditions: It is recommended to store the compound in a tightly sealed container

under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4][6] For

long-term storage, refrigeration at -20°C is advisable.[6]

Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and

purity. The following sections describe the expected spectral features of 6-Chloro-4-
methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals should

include:

A singlet for the methyl group (C4-CH₃) protons, likely in the range of 2.5-2.7 ppm.

Several distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the

five protons on the quinoline ring system. The specific coupling patterns (doublets, doublet

of doublets) will be characteristic of the substitution pattern.

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms.

The methyl carbon signal is expected in the aliphatic region (~20 ppm).

The remaining nine signals will appear in the aromatic/heteroaromatic region (approx.

120-150 ppm), including the carbon atom bonded to chlorine (C6), which will be influenced

by the halogen's electronegativity. Spectral data for the related 6-chloroquinoline provides

reference points for these aromatic shifts.[7]

Infrared (IR) Spectroscopy
The IR spectrum reveals the vibrational modes of the molecule's functional groups.

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
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C=C and C=N stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region,

characteristic of the quinoline ring.

C-H bending (in-plane and out-of-plane): Multiple peaks in the 1300-700 cm⁻¹ fingerprint

region.

C-Cl stretching: A moderate to strong absorption typically found in the 1100-800 cm⁻¹ range,

though its exact position can be variable.[8]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation analysis.

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak.

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1

ratio), the molecular ion will appear as a pair of peaks: [M]⁺ at m/z 177 and [M+2]⁺ at m/z

179, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive

indicator of a monochlorinated compound.

Fragmentation: Common fragmentation pathways for quinolines involve the loss of small

molecules or radicals. A likely initial fragmentation would be the loss of a hydrogen radical

followed by HCN, or cleavage of the methyl group.[9][10]

Experimental Protocols for Property Determination
To ensure scientific rigor, the determination of physicochemical properties must follow validated

protocols. This section provides a trusted, step-by-step methodology for assessing the purity of

6-Chloro-4-methylquinoline, a critical parameter for any research application.

Protocol for Purity Determination by High-Performance
Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile

organic compounds like 6-Chloro-4-methylquinoline. A C18 column is chosen for its broad

applicability and effective retention of aromatic compounds. The mobile phase, a mixture of
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acetonitrile and water with a formic acid modifier, ensures good peak shape and is compatible

with mass spectrometry detectors. UV detection is selected based on the strong absorbance of

the quinoline chromophore.[11][12]
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Preparation

Analysis

Data Processing

1. Mobile Phase Prep
(Acetonitrile/0.1% Formic Acid in Water)

Filter & Degas

2. Sample Prep
(1 mg/mL in Mobile Phase)

Sonicate to dissolve

4. Instrument Setup
(C18 Column, 254 nm UV Detector)

Equilibrate system

3. Standard Prep
(If quantitative)

Prepare serial dilutions

5. Injection
Inject sample/standard

6. Data Acquisition
Record chromatogram

7. Peak Integration
Integrate all peaks

8. Purity Calculation
(% Area = [Area_Main / Area_Total] x 100)

9. Reporting
Generate final report

Click to download full resolution via product page

Caption: Workflow for HPLC Purity Analysis.
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Methodology:

Instrumentation & Consumables:

HPLC system with a UV-Vis or Diode Array Detector (DAD).

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

Volumetric flasks, pipettes, and autosampler vials.

Mobile Phase Preparation:

Mobile Phase A: 0.1% formic acid in water (v/v).

Mobile Phase B: 0.1% formic acid in acetonitrile (v/v).

Filter each mobile phase through a 0.45 µm membrane filter and degas thoroughly (e.g.,

by sonication).

Sample Preparation:

Accurately weigh approximately 10 mg of 6-Chloro-4-methylquinoline.

Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to

create a 1 mg/mL stock solution. Sonicate if necessary to ensure complete dissolution.

Further dilute as needed for analysis.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by

DAD scan).

Elution Program: A gradient elution is recommended for separating potential impurities

with different polarities.

Start at 30% B, hold for 2 minutes.

Ramp to 95% B over 10 minutes.

Hold at 95% B for 3 minutes.

Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

Total Run Time: 20 minutes.

Data Analysis and System Suitability:

Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak

using the area percent method.

Trustworthiness Check (System Suitability): Before sample analysis, perform at least five

replicate injections of the sample solution. The relative standard deviation (RSD) for the

retention time and peak area of the main peak should be less than 0.5% and 2.0%,

respectively. The tailing factor for the main peak should be between 0.8 and 1.5. These

checks validate that the chromatographic system is performing correctly and producing

reliable data.[13]

Reactivity and Synthetic Considerations
6-Chloro-4-methylquinoline is a versatile intermediate. The quinoline ring can undergo

electrophilic substitution, typically on the benzene ring portion. The chloro-substituent at the 6-

position is generally unreactive toward nucleophilic aromatic substitution under standard

conditions but can be displaced under more forcing conditions or via metal-catalyzed cross-

coupling reactions.

The synthesis of the 6-chloro-4-methylquinoline core often relies on classic quinoline

synthesis methods, such as the Combes synthesis or the Doebner-von Miller reaction, starting
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from a suitably substituted aniline (e.g., 4-chloroaniline).[14]

Safety and Handling
While a specific safety data sheet for 6-Chloro-4-methylquinoline is not widely available, data

from closely related chloroquinolines should be used to guide handling procedures.[15][16]

Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious

eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical

fume hood.

First Aid:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do.

If inhaled: Move the person to fresh air.

If swallowed: Rinse mouth and seek immediate medical attention.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
6-Chloro-4-methylquinoline is a key heterocyclic compound whose utility is defined by its

physicochemical properties. This guide has synthesized available data and established

scientific principles to provide a detailed profile, covering its molecular identity, physical

characteristics, and spectroscopic signatures. The inclusion of a robust, self-validating HPLC

protocol provides researchers with a practical tool for quality assessment, ensuring the

reliability of their experimental outcomes. A comprehensive understanding of these properties

is the cornerstone of successful research and development involving this versatile chemical

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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